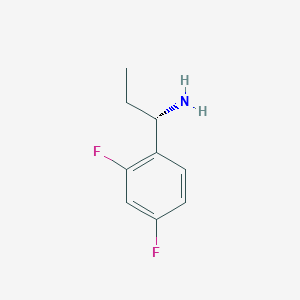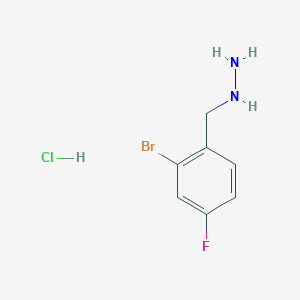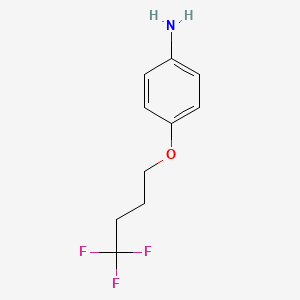
4-(4,4,4-Trifluorobutoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,4-Trifluorobutoxy)aniline: is an organic compound characterized by the presence of a trifluorobutoxy group attached to an aniline moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research and industrial applications due to its reactivity and functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,4-Trifluorobutoxy)aniline typically involves the reaction of aniline with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the aniline group. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4,4,4-Trifluorobutoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-(4,4,4-Trifluorobutoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Wirkmechanismus
The precise mechanism of action of 4-(4,4,4-Trifluorobutoxy)aniline is not fully understood. it is believed to function as a nucleophile, participating in covalent bond formation. The trifluorobutoxy group can act as an electron-donating group, influencing the reactivity of the aniline moiety. This compound may also participate in coordination complexes, contributing to its versatility in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
- 4-Fluoroaniline
- 3,5-Bis(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 4-(4,4,4-Trifluorobutoxy)aniline is unique due to the presence of the trifluorobutoxy group, which imparts distinct physical and chemical properties
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
4-(4,4,4-trifluorobutoxy)aniline |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)6-1-7-15-9-4-2-8(14)3-5-9/h2-5H,1,6-7,14H2 |
InChI-Schlüssel |
VMUBOAKABIACFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OCCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



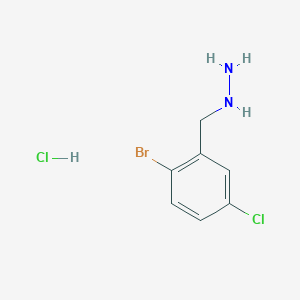
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
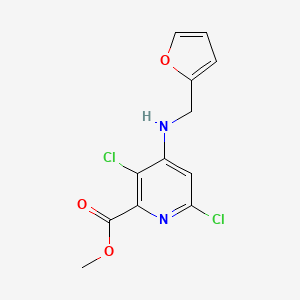
![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15131793.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
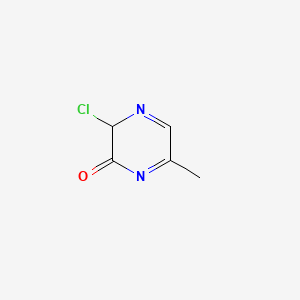
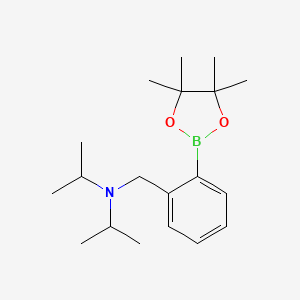
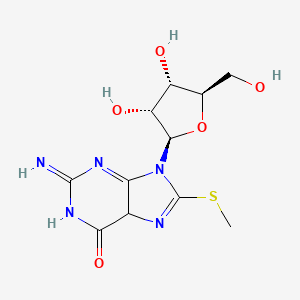
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
